molecular formula C12H14N2O4 B12274173 (r)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid

(r)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid

Cat. No.: B12274173
M. Wt: 250.25 g/mol
InChI Key: VEAIWASLIKZFDF-SECBINFHSA-N
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Description

®-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids It features a piperidine ring substituted with a nitrophenyl group at the 1-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Nitrophenyl)piperidine-3-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using nitric acid and sulfuric acid.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of ®-1-(4-Nitrophenyl)piperidine-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of piperidine N-oxide derivatives.

    Reduction: Formation of ®-1-(4-Aminophenyl)piperidine-3-carboxylic acid.

    Substitution: Formation of halogenated nitrophenyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Industry

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(4-Nitrophenyl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Aminophenyl)piperidine-3-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

    ®-1-(4-Methylphenyl)piperidine-3-carboxylic acid: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

®-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

(3R)-1-(4-nitrophenyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C12H14N2O4/c15-12(16)9-2-1-7-13(8-9)10-3-5-11(6-4-10)14(17)18/h3-6,9H,1-2,7-8H2,(H,15,16)/t9-/m1/s1

InChI Key

VEAIWASLIKZFDF-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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